molecular formula C16H12N2O3 B14186961 Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate CAS No. 922525-14-2

Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate

Cat. No.: B14186961
CAS No.: 922525-14-2
M. Wt: 280.28 g/mol
InChI Key: SNKFSJGARFFLEY-UHFFFAOYSA-N
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Description

Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methyl ester group attached to a benzoate moiety, which is further connected to a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with benzil in the presence of a suitable catalyst such as 2-iodoxybenzoic acid (IBX) . The reaction conditions usually involve heating the reactants in a solvent like ethanol or acetic acid under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Scientific Research Applications

Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate involves its interaction with various molecular targets and pathways. The quinoxaline ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes like topoisomerases and kinases, which are crucial for cell division and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate is unique due to the presence of the methyl ester and benzoate groups, which enhance its solubility and reactivity.

Properties

CAS No.

922525-14-2

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 4-(1-oxidoquinoxalin-1-ium-2-yl)benzoate

InChI

InChI=1S/C16H12N2O3/c1-21-16(19)12-8-6-11(7-9-12)15-10-17-13-4-2-3-5-14(13)18(15)20/h2-10H,1H3

InChI Key

SNKFSJGARFFLEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N=C2)[O-]

Origin of Product

United States

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